[2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c16-15-17-14(12(20-15)8-13(18)19)11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2,(H2,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTUOMHHKDBYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=C(SC(=N3)N)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327914 | |
| Record name | 2-[2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667213 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91234-22-9 | |
| Record name | 2-[2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various cellular targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to a variety of biological responses.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
[2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14N2S
- Molecular Weight : 230.33 g/mol
- CAS Number : 91234-22-9
Biological Activities
The compound has been studied for various biological activities, including:
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar thiazole structures have shown IC50 values below 2 µg/mL against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the thiazole ring enhances cytotoxic activity. Notably, the compound's interaction with Bcl-2 protein has been highlighted as a critical factor in its antitumor efficacy .
Anticonvulsant Properties
Some studies have demonstrated that thiazole derivatives can possess anticonvulsant activity. For example, certain analogs have been reported to eliminate tonic extensor phases in animal models and provide substantial protection against induced seizures . The mechanism often involves modulation of neurotransmitter systems and ion channels.
Interaction with P-glycoprotein (P-gp)
The compound exhibits preferential selectivity toward P-glycoprotein (P-gp), a membrane protein that plays a crucial role in drug transport and resistance. In vitro studies have shown that it stimulates ATPase activity in P-gp, suggesting a potential for overcoming drug resistance in cancer therapy .
Case Studies
- Antitumor Efficacy in Mice :
- Mechanistic Insights :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a systematic comparison with structurally related compounds:
Structural Analogues with Thiazole-Acetic Acid/Amide Moieties
Physicochemical Properties
| Property | [Target Compound] | GW501516 | Bexarotene | Compound 9c |
|---|---|---|---|---|
| Molecular Weight | ~342 g/mol* | 453.4 g/mol | 348.5 g/mol | ~563 g/mol |
| logP (Predicted) | ~3.5–4.0* | ~5.2 | ~6.1 | ~4.8 |
| Solubility | Moderate (acetic acid group) | Low (lipophilic substituents) | Very low (tetralin + benzoic acid) | Low (bromophenyl + acetamide) |
| Key Substituents | Tetralin, acetic acid | Trifluoromethylphenyl, methyl | Tetralin, benzoic acid | Bromophenyl, benzodiazolyl |
*Estimated based on structural analogs.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for [2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Use nucleophilic substitution or cyclocondensation reactions with 5,6,7,8-tetrahydronaphthalen-2-amine and thiazole precursors. Solvents (e.g., ethanol, DMF) and catalysts (e.g., triethylamine) are critical for regioselectivity .
- Step 2 : Optimize temperature (60–100°C) and reaction time (6–24 hours) to improve yield. Monitor by TLC/HPLC.
- Step 3 : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Validate purity using melting point analysis and elemental composition (C, H, N, S) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral markers should be identified?
- Methodology :
- IR Spectroscopy : Identify thiazole C=N stretching (1650–1600 cm⁻¹) and carboxylic acid O-H/N-H stretches (3300–2500 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), tetrahydronaphthalene CH₂ groups (δ 1.5–2.5 ppm), and acetic acid CH₂ (δ 3.5–4.0 ppm).
- ¹³C NMR : Thiazole carbons (δ 150–170 ppm), carboxylic acid carbon (δ 170–175 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOH group).
Q. What in vitro biological screening approaches are recommended for preliminary assessment of antimicrobial or antifungal activity?
- Methodology :
- Step 1 : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin, fluconazole) .
- Step 2 : Determine MIC/MBC values. Cross-validate with time-kill assays to assess bactericidal vs. bacteriostatic effects.
- Step 3 : Compare results with structurally similar compounds (e.g., methoxy-substituted analogs) to identify substituent effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities across studies, such as varying MIC values against the same microbial strains?
- Methodology :
- Step 1 : Standardize assay conditions (e.g., inoculum size, growth medium, incubation time) to minimize variability .
- Step 2 : Re-evaluate compound purity (HPLC ≥95%) and solubility (use DMSO/water with surfactants if needed).
- Step 3 : Perform comparative studies using identical protocols for disputed compounds. Apply statistical tools (e.g., ANOVA) to assess significance of differences .
Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound, particularly the role of the tetrahydronaphthalene moiety?
- Methodology :
- Step 1 : Synthesize analogs with modified substituents (e.g., halogenation at the tetrahydronaphthalene ring or thiazole N-alkylation) .
- Step 2 : Test analogs in parallel bioassays and computational docking (e.g., AutoDock Vina) to correlate activity with binding affinity to microbial targets (e.g., dihydrofolate reductase) .
- Step 3 : Use QSAR models to predict bioactivity based on electronic (Hammett σ) or steric (Taft Es) parameters of substituents.
Q. How can researchers design experiments to mitigate toxicity while maintaining efficacy, given the compound’s potential therapeutic applications?
- Methodology :
- Step 1 : Conduct acute toxicity assays (e.g., OECD 423) in rodent models. Measure LD₅₀ and histopathological changes.
- Step 2 : Modify the acetic acid group to prodrug esters (e.g., ethyl ester) to enhance membrane permeability and reduce gastrointestinal irritation .
- Step 3 : Use in silico toxicity prediction tools (e.g., ProTox-II) to prioritize low-risk derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
